Selective Nα-Trityl Removal Under Mild Conditions
The Nα-trityl group of Trt-L-Lys(Fmoc)-OH is selectively removed with 1% TFA in dichloromethane at room temperature while the Nε-Fmoc group remains fully intact, permitting subsequent on-resin ε-amine modification . In contrast, the Nα-Fmoc group of Fmoc-L-Lys(Trt)-OH requires 20% piperidine in DMF for removal, exposing the α-amine but leaving the ε-Trt group susceptible to premature acid cleavage [1]. The Nε-Boc group of Fmoc-Lys(Boc)-OH demands concentrated TFA (typically >90% with scavengers) for removal, which simultaneously cleaves the peptide from acid-labile resins, eliminating the possibility of selective on-resin side-chain functionalization .
| Evidence Dimension | Selective Nα-deprotection conditions |
|---|---|
| Target Compound Data | Nα-Trt removed with 1% TFA in DCM, 30 min, RT; Nε-Fmoc stable under these conditions |
| Comparator Or Baseline | Fmoc-L-Lys(Trt)-OH: Nα-Fmoc removed with 20% piperidine/DMF; Fmoc-Lys(Boc)-OH: Nε-Boc removed with >90% TFA (simultaneous resin cleavage) |
| Quantified Difference | 1% TFA vs. >90% TFA for Boc analogue vs. 20% piperidine for positional isomer; orthogonal deprotection sequence unique to target compound |
| Conditions | Solution-phase or on-resin (2-chlorotrityl chloride or Wang-type resin); 1% TFA in DCM, 30 min, room temperature |
Why This Matters
Enables on-resin side-chain modification at the ε-amine while the peptide remains anchored to the solid support, a capability unavailable with standard Fmoc-Lys(Trt)-OH or Fmoc-Lys(Boc)-OH building blocks.
- [1] Kuujia. N-alpha-Trityl-Nepsilon-Fmoc-L-lysine product page. CAS 122832-81-9. View Source
